molecular formula C19H19N5O B10979633 N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1-isopropyl-1H-indole-6-carboxamide

N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1-isopropyl-1H-indole-6-carboxamide

Cat. No.: B10979633
M. Wt: 333.4 g/mol
InChI Key: SEERLKIAHHZSII-UHFFFAOYSA-N
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Description

N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1-isopropyl-1H-indole-6-carboxamide is a complex organic compound that features a fused heterocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1-isopropyl-1H-indole-6-carboxamide typically involves a multi-step process. One common method includes the cyclization of chloroethynylphosphonates with 2-hydrazinylpyridines . This reaction proceeds through a 5-exo-dig cyclization mechanism, leading to the formation of the triazolopyridine ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1-isopropyl-1H-indole-6-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1-isopropyl-1H-indole-6-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1-isopropyl-1H-indole-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s fused heterocyclic structure allows it to bind to various enzymes and receptors, modulating their activity. For example, it may inhibit bacterial enzymes, leading to antibacterial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1-isopropyl-1H-indole-6-carboxamide is unique due to its specific structural features, such as the combination of the triazolopyridine and indole rings

Properties

Molecular Formula

C19H19N5O

Molecular Weight

333.4 g/mol

IUPAC Name

1-propan-2-yl-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)indole-6-carboxamide

InChI

InChI=1S/C19H19N5O/c1-13(2)23-10-8-14-6-7-15(11-16(14)23)19(25)20-12-18-22-21-17-5-3-4-9-24(17)18/h3-11,13H,12H2,1-2H3,(H,20,25)

InChI Key

SEERLKIAHHZSII-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=CC2=C1C=C(C=C2)C(=O)NCC3=NN=C4N3C=CC=C4

Origin of Product

United States

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